molecular formula C33H37N3O7S B1193882 YNT-1310

YNT-1310

Cat. No.: B1193882
M. Wt: 619.73
InChI Key: MVNBYORCXATCAJ-ZFEMXKDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YNT-1310 (compound 43) is a highly selective orexin-1 receptor (OX1R) antagonist derived from a morphinan skeleton, a structural framework historically utilized in opioid development . Its discovery emerged from efforts to optimize nalfurafine (compound 41), a κ-opioid receptor (KOR) agonist with secondary OX1R antagonism (Ki = 250 nM) . Structural features critical to its activity include:

  • 17-o-Dimethylaminobenzene group: Interacts with OX1R’s T111 residue (TM2), conferring subtype selectivity over OX2R .
  • 6-Position amide side chain: Replacing a benzene ring with a pyridine group improved solubility while retaining OX1R affinity .
  • 3-Methoxy group: Essential for OX1R activity; deletion significantly reduces potency .

Properties

Molecular Formula

C33H37N3O7S

Molecular Weight

619.73

IUPAC Name

(E)-N-((4R,4aS,7R,7aR,12bS)-3-((2-(Dimethylamino)phenyl)sulfonyl)-4a-hydroxy-9-methoxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-(furan-3-yl)-N-methylacrylamide

InChI

InChI=1S/C33H37N3O7S/c1-34(2)23-7-5-6-8-26(23)44(39,40)36-17-16-32-29-22-10-11-25(41-4)30(29)43-31(32)24(13-15-33(32,38)27(36)19-22)35(3)28(37)12-9-21-14-18-42-20-21/h5-12,14,18,20,24,27,31,38H,13,15-17,19H2,1-4H3/b12-9+/t24-,27-,31+,32+,33-/m1/s1

InChI Key

MVNBYORCXATCAJ-ZFEMXKDYSA-N

SMILES

O=C(N([C@H]1[C@@](OC2=C(OC)C=CC3=C24)([H])[C@@]54CCN(S(=O)(C6=CC=CC=C6N(C)C)=O)[C@@](C3)([H])[C@]5(O)CC1)C)/C=C/C7=COC=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YNT1310;  YNT 1310;  YNT-1310

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Pharmacological Properties of YNT-1310 and Analogues
Compound OX1R Activity (IC50/Ki) OX2R Selectivity Opioid Receptor Activity Solubility In Vivo Efficacy (Morphine Withdrawal)
This compound <2 nM >10,000 nM None High (disulfate salt) Significant suppression
YNT-707 ~2 nM >10,000 nM None Low Moderate (limited by solubility)
Nalfurafine 250 nM Not reported KOR/MOR agonist Moderate Partial suppression
THIQ-based bivalent ligands Low in single-receptor systems; enhanced in CB1-OX1 co-expressing cells Not applicable CB1 modulation Variable Not tested

Key Differentiators

(1) Selectivity Profile
  • This compound demonstrates absolute selectivity for OX1R over OX2R and opioid receptors, avoiding off-target effects common in earlier compounds like nalfurafine .
  • Nalfurafine retains KOR/MOR activity, which may contribute to adverse effects (e.g., dysphoria) despite its anti-withdrawal properties .
(2) Solubility and Bioavailability
  • This compound’s pyridine-modified side chain (vs. YNT-707’s benzene) enhances water solubility, enabling systemic administration and improved pharmacokinetics .
(3) Stereochemical Requirements
  • The 6α-isomer of YNT-707 (YNT-136) exhibits 100-fold lower OX1R affinity, underscoring the critical role of 6-position stereochemistry .

Mechanistic Insights from Structural Studies

  • X-ray crystallography reveals this compound’s morphinan core occupies OX1R’s hydrophobic pocket, forming hydrogen bonds with residues like D107 and E212 .
  • Docking simulations suggest steric clashes between this compound’s 17-o-dimethylaminobenzene group and OX2R’s T111 residue explain its OX1R selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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